Positional Isomerism Dictates Regioselectivity in Palladium-Catalyzed Cross-Coupling
The 7-bromo positional isomer (CAS 64942-87-6) offers a distinct synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) compared to the 6-bromo isomer (CAS 676515-34-7) [1]. While both contain a reactive C-Br bond, their different positions on the naphthyridine core lead to divergent electronic environments and steric accessibility, directly impacting coupling efficiency and the regioisomeric purity of the final products. This positional selectivity is critical for the synthesis of specific substituted naphthyridine libraries where the 7-position is the intended site of derivatization .
| Evidence Dimension | Regioselectivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Bromine at 7-position; reactive site for functionalization |
| Comparator Or Baseline | 6-Bromo isomer (CAS 676515-34-7): Bromine at 6-position; alternative reactivity profile |
| Quantified Difference | Positional isomerism (7-Br vs 6-Br) yields distinct electronic/steric profiles; quantitative difference is compound- and coupling partner-specific |
| Conditions | Suzuki, Stille, and related Pd-catalyzed cross-coupling protocols for naphthyridine scaffolds |
Why This Matters
Procuring the incorrect isomer (e.g., 6-bromo) when the 7-bromo derivative is required will lead to failed or low-yielding cross-coupling reactions, wasting valuable catalyst and boronic acid reagents.
- [1] Science of Synthesis. Naphthyridines. Thieme. https://science-of-synthesis.thieme.com View Source
